An In-depth Technical Guide to Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
An In-depth Technical Guide to Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a key intermediate in modern pharmaceutical synthesis. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and professionals in drug development.
Core Compound Identification and Properties
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a substituted pyridine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably fluoroquinolone antibiotics.
Molecular Formula: C₁₀H₈Cl₂FNO₃[2][3]
Synonyms:
-
Ethyl 2,6-dichloro-5-fluoronicotinoylacetate
-
Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropionate
-
2,6-dichloro-5-fluoronicotinoyl acetic acid ethyl ester[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in synthetic workflows.
| Property | Value | Source |
| Molecular Weight | 280.08 g/mol | [1][3] |
| Melting Point | 68°C to 72°C | [3] |
| Appearance | Pale yellow solid (presumed based on typical purity) | [4] |
| Purity | Commonly available in ≥97% purity | [3] |
| InChI Key | IEUHWNLWVMLHHC-UHFFFAOYSA-N | [3] |
| SMILES | CCOC(=O)CC(=O)C1=CC(F)=C(Cl)N=C1Cl | [3] |
Synthesis and Mechanistic Insights
The synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a topic of significant interest due to its industrial relevance. Several synthetic routes have been developed, with the Blaise reaction being a particularly efficient and scalable method.
The Blaise Reaction: A Preferred Synthetic Route
The Blaise reaction offers a direct and high-yielding approach to β-ketoesters from nitriles and α-haloesters, mediated by zinc.[5][6] This method is favored for its operational simplicity and reduced environmental impact compared to routes involving highly reactive and hazardous reagents like n-butyllithium.[7]
Reaction Scheme:
Figure 1: Conceptual workflow of the Blaise reaction for the synthesis of the title compound.
Mechanistic Causality:
The reaction is initiated by the formation of an organozinc intermediate from ethyl bromoacetate and activated zinc. This intermediate then acts as a nucleophile, attacking the electrophilic carbon of the nitrile in 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile. The resulting imine intermediate is subsequently hydrolyzed under acidic conditions to yield the final β-ketoester product.[5] The use of methanesulfonic acid as an in-situ activator for zinc can eliminate the induction period, rendering the reaction safer and more suitable for large-scale production.[8]
Alternative Synthetic Strategies
Other reported syntheses include the reaction of 2,6-dichloro-5-fluoronicotinoyl chloride with the potassium salt of monoethyl malonate. However, this route involves the preparation of an acid chloride, which can have significant environmental drawbacks.[7]
Role in Drug Discovery and Development
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a cornerstone intermediate in the synthesis of several fluoroquinolone antibiotics. These synthetic antibacterial agents are highly valued for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9][10]
Key Intermediate in Fluoroquinolone Synthesis
This compound is a documented impurity and intermediate in the synthesis of Tosufloxacin .[1] Furthermore, it is a crucial precursor for the synthesis of the fourth-generation fluoroquinolone, Gemifloxacin .[7] The 2,6-dichloro-5-fluoropyridinyl moiety is a key pharmacophore that contributes to the biological activity of the final drug molecule.
Figure 2: Role of the title compound as a key intermediate in the synthesis of fluoroquinolone antibiotics.
Structure-Activity Relationship (SAR) Implications
The structural features of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate are integral to the efficacy of the resulting fluoroquinolone antibiotics. The 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety is essential for antibacterial activity.[11] The substituents on the pyridine ring play a crucial role in modulating the drug's properties:
-
Fluorine at C5: The fluorine atom at the 5-position of the pyridine ring is a common feature in modern fluoroquinolones. It is known to enhance the drug's activity against Gram-positive bacteria and can also improve its pharmacokinetic profile.
-
Chlorine at C2 and C6: The two chlorine atoms provide reactive sites for further chemical modifications, allowing for the introduction of various side chains that can fine-tune the drug's spectrum of activity, potency, and safety profile. For instance, these positions can be subjected to nucleophilic substitution reactions to introduce amine-containing side chains, which are critical for the drug's interaction with bacterial DNA gyrase and topoisomerase IV.[12][13]
Experimental Protocols
The following is a generalized, illustrative protocol for the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate via the Blaise reaction, based on established principles.[6][8]
Synthesis via Blaise Reaction
Materials:
-
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
-
Ethyl bromoacetate
-
Activated Zinc powder
-
Tetrahydrofuran (THF), anhydrous
-
Methanesulfonic acid (optional, as activator)
-
50% aqueous Potassium Carbonate (K₂CO₃) solution
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc powder and anhydrous THF.
-
If using, add a catalytic amount of methanesulfonic acid to the zinc suspension.
-
A solution of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and ethyl bromoacetate in anhydrous THF is added dropwise to the stirred zinc suspension under a nitrogen atmosphere.
-
The reaction mixture is gently heated to initiate the reaction, and then maintained at a controlled temperature (e.g., reflux) for several hours. The progress of the reaction should be monitored by a suitable technique such as TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
For work-up to obtain the β-ketoester, the mixture is carefully quenched with 1 M HCl and stirred vigorously.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate.
Self-Validating System: The purity and identity of the synthesized compound should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point should also be determined and compared to the literature value.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate.
Hazard Identification:
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[14]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Emergency Procedures:
-
In case of skin contact: Wash with plenty of soap and water.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Spills: Absorb with an inert material and place in an appropriate waste disposal container.[15]
Conclusion
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a pivotal intermediate in the synthesis of advanced fluoroquinolone antibiotics. Its synthesis via the Blaise reaction offers an efficient and scalable route for industrial production. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in drug discovery and development. The strategic placement of halogen atoms on its pyridine ring provides a versatile platform for the synthesis of potent antibacterial agents with tailored pharmacological profiles.
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